molecular formula C15H22O10 B014543 [(3aR,5R,6S,7S,7aR)-6,7-diacetyloxy-2-methoxy-2-methyl-5,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-b]pyran-5-yl]methyl acetate CAS No. 50801-29-1

[(3aR,5R,6S,7S,7aR)-6,7-diacetyloxy-2-methoxy-2-methyl-5,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-b]pyran-5-yl]methyl acetate

Cat. No. B014543
CAS RN: 50801-29-1
M. Wt: 362.33 g/mol
InChI Key: AUVGRVGPAIFPSA-VGSCMHHQSA-N
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Description

This compound is part of a broader class of chemicals that have been the subject of extensive research due to their intricate molecular structures and potential applications in various fields of chemistry and material science. These compounds often feature unique arrangements of oxygen, methyl, and acetyl groups, contributing to their distinct chemical behaviors and properties.

Synthesis Analysis

Research has explored various synthetic routes for related compounds, highlighting methodologies that can potentially apply to the synthesis of [(3aR,5R,6S,7S,7aR)-6,7-diacetyloxy-2-methoxy-2-methyl-5,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-b]pyran-5-yl]methyl acetate. These methods include ring transformation reactions and condensation processes that yield structurally complex pyrans and related derivatives with high efficiency and selectivity (Ram & Goel, 1996).

Molecular Structure Analysis

The molecular structure of compounds similar to the one has been determined through X-ray crystallography, offering insights into their stereochemistry and conformation. Studies like those conducted by Zukerman-Schpector et al. (2015) provide essential data on the spatial arrangement of atoms within the molecule, which is crucial for understanding its reactivity and properties (Zukerman-Schpector et al., 2015).

Chemical Reactions and Properties

The chemical reactivity of this compound and its derivatives has been a subject of investigation, with studies focusing on cyclocondensation reactions and the synthesis of complex heterocyclic structures. These reactions are pivotal for the functionalization of the pyran ring and have implications for the synthesis of pharmacologically active compounds (Desenko et al., 1998).

Physical Properties Analysis

Physical properties such as solubility, melting point, and crystal structure play a significant role in the compound's application and handling. Crystallographic studies offer detailed insights into the compound's solid-state structure, providing a basis for understanding its physical behavior and stability (Wei et al., 2006).

Scientific Research Applications

Scientific Research Applications of Complex Organic Compounds

Complex organic compounds, such as the one described, often find applications across various fields of scientific research. These include but are not limited to, drug discovery, material science, and chemical synthesis methodologies.

  • Drug Discovery and Development : Compounds with intricate structures serve as key intermediates or lead compounds in the synthesis of pharmacologically active molecules. For example, the development of novel antithrombotic and antiplatelet drugs involves complex organic synthesis routes where compounds similar to the described molecule might play a crucial role as precursors or intermediates Saeed et al., 2017.

  • Material Science : Organic compounds with complex molecular architectures often exhibit unique physical and chemical properties, making them suitable for applications in material science, such as organic semiconductors, photovoltaic cells, and light-emitting diodes (LEDs).

  • Chemical Synthesis Methodologies : The synthesis of complex molecules challenges and advances organic chemistry methodologies. For instance, novel synthesis approaches for creating highly substituted pyrazolines or pyran derivatives highlight the ongoing development in the field of chemical synthesis, aiming at more efficient, selective, and environmentally friendly routes Baumstark et al., 2013.

  • Analytical and Bioanalytical Applications : Complex organic molecules often serve as standards or reagents in analytical chemistry, including chromatography, mass spectrometry, and spectroscopy. Their study contributes to the development of new analytical methodologies for detecting, quantifying, and understanding the behavior of bioactive molecules in complex matrices.

properties

IUPAC Name

[(3aR,5R,6S,7S,7aR)-6,7-diacetyloxy-2-methoxy-2-methyl-5,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-b]pyran-5-yl]methyl acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22O10/c1-7(16)20-6-10-11(21-8(2)17)12(22-9(3)18)13-14(23-10)25-15(4,19-5)24-13/h10-14H,6H2,1-5H3/t10-,11+,12+,13-,14-,15?/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUVGRVGPAIFPSA-VGSCMHHQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC1C(C(C2C(O1)OC(O2)(C)OC)OC(=O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)OC[C@@H]1[C@@H]([C@@H]([C@@H]2[C@H](O1)OC(O2)(C)OC)OC(=O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22O10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[(3aR,5R,6S,7S,7aR)-6,7-diacetyloxy-2-methoxy-2-methyl-5,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-b]pyran-5-yl]methyl acetate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[(3aR,5R,6S,7S,7aR)-6,7-diacetyloxy-2-methoxy-2-methyl-5,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-b]pyran-5-yl]methyl acetate
Reactant of Route 2
Reactant of Route 2
[(3aR,5R,6S,7S,7aR)-6,7-diacetyloxy-2-methoxy-2-methyl-5,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-b]pyran-5-yl]methyl acetate
Reactant of Route 3
Reactant of Route 3
[(3aR,5R,6S,7S,7aR)-6,7-diacetyloxy-2-methoxy-2-methyl-5,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-b]pyran-5-yl]methyl acetate
Reactant of Route 4
Reactant of Route 4
[(3aR,5R,6S,7S,7aR)-6,7-diacetyloxy-2-methoxy-2-methyl-5,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-b]pyran-5-yl]methyl acetate
Reactant of Route 5
Reactant of Route 5
[(3aR,5R,6S,7S,7aR)-6,7-diacetyloxy-2-methoxy-2-methyl-5,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-b]pyran-5-yl]methyl acetate
Reactant of Route 6
Reactant of Route 6
[(3aR,5R,6S,7S,7aR)-6,7-diacetyloxy-2-methoxy-2-methyl-5,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-b]pyran-5-yl]methyl acetate

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